Cas no 282728-65-8 (2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-octyla Cetamide)

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-octyla Cetamide structure
282728-65-8 structure
Product Name:2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-octyla Cetamide
CAS-nummer:282728-65-8
MF:C27H33ClN2O3
MW:469.015526533127
CID:1434241
PubChem ID:9825900
Update Time:2025-05-22

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-octyla Cetamide Chemische en fysische eigenschappen

Naam en identificatie

    • 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-octyla cetamide
    • Indomethacin N-octyl amide
    • 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-octylacetamide
    • N-octyl-1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetamide
    • CHEMBL100331
    • 2-[1-(4-Chloro-benzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-octyl-acetamide
    • HMS3649M03
    • 282728-65-8
    • SR-01000946583-1
    • 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-octylacetamide
    • N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide
    • SCHEMBL6398477
    • SR-01000946583
    • BDBM50090792
    • 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-octyla Cetamide
    • Inchi: 1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31)
    • InChI-sleutel: DBWILLAXKDUAPA-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(=CC=1)C(N1C2C=CC(=CC=2C(CC(NCCCCCCCC)=O)=C1C)OC)=O

Berekende eigenschappen

  • Exacte massa: 468.21819
  • Monoisotopische massa: 468.2179706g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 13
  • Complexiteit: 623
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 7.4
  • Topologisch pooloppervlak: 60.3Ų

Experimentele eigenschappen

  • PSA: 60.33

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-octyla Cetamide Prijsmeer >>

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